4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Description
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a 4-methoxyphenyl substituent at position 4, a ketone group at position 2, and a carboxylic acid moiety at position 3 (Figure 1). This compound is synthesized via the reaction of 4-methoxyaniline with cyclopropane-1,1-dicarboxylate, yielding a 76% product as a beige solid . Key spectral data include:
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJYUONVAQWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxo derivatives, and substituted pyrrolidines .
Scientific Research Applications
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₂H₁₃NO₄.
Key Structural and Functional Differences
Oxo Group Position :
- The 5-oxo analog (e.g., 3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid, ) shifts the ketone to position 5, altering hydrogen-bonding capacity and ring conformation .
Methoxycarbonyl substituents () increase acidity at the carboxylic acid position due to electron withdrawal, affecting solubility and metal coordination .
Functional Group Modifications :
- Carboxamide derivatives (e.g., ) replace COOH with CONH₂, reducing acidity and altering pharmacokinetic properties like membrane permeability .
Biological Activity
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid, also known as 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid, is an organic compound belonging to the class of pyrrolidine derivatives. Its unique structural features, including a methoxyphenyl group and a carboxylic acid moiety, have garnered attention for potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key studies and findings.
Antimicrobial Activity
Research indicates that 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably:
- In vitro Studies : The compound has shown promising results against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were recorded in the range of 20-30 µM , indicating moderate cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin .
- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in tumor growth .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological activities attributed to the specific functional groups present in 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid. For instance, while derivatives like 4-Methoxyphenylacetic acid exhibit anti-inflammatory properties, the pyrrolidine derivative shows a broader spectrum of activity, including both antimicrobial and anticancer effects.
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| 4-(4-Methoxyphenyl)-2-oxopyrrolidine | Yes | Yes | 20-30 |
| 4-Methoxyphenylacetic Acid | Moderate | No | N/A |
| Doxorubicin | No | Yes | 0.5 - 5 |
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of this compound on MCF-7 cells, showing a significant reduction in cell viability (up to 46% ) after treatment with concentrations around 25 µM . The study concluded that the compound could be a potential candidate for further development as an anticancer agent .
- Antimicrobial Assays : Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 15 µg/mL , showcasing its potential as a therapeutic agent.
Q & A
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (GHS Category 2) .
- Avoid exposure to strong oxidizers (e.g., HNO) to prevent decomposition into toxic byproducts .
- Storage : Keep in airtight containers at −20°C under inert gas (N) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
